![molecular formula C24H32N2O2 B1231768 10-[3-(Dibutylamino)-2-hydroxypropyl]-9-acridinone](/img/structure/B1231768.png)
10-[3-(Dibutylamino)-2-hydroxypropyl]-9-acridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-[3-(dibutylamino)-2-hydroxypropyl]-9-acridinone is a member of acridines. It derives from an acridone.
科学的研究の応用
Chemical Reactions and Synthesis
- Oxidation Products : Research by Boeyens et al. (1988) explores the oxidation products formed from the interaction of sodium hypochlorite with tetrahydro-9(10H)-acridinone in an alkali-methanol solution, providing insights into the chemical behavior of similar compounds (Boeyens et al., 1988).
- Chemiluminescent Features : A study by Krzymiński et al. (2011) investigates the chemiluminescent characteristics of acridinium compounds in basic aqueous media, which is relevant for understanding the luminescence properties of acridinone derivatives (Krzymiński et al., 2011).
- Synthesis of Acrimarins : Herath et al. (2004) discuss the synthesis of acrimarins from 1,3,5-trioxygenated-9-acridone derivatives, highlighting methods for creating novel compounds (Herath et al., 2004).
Molecular and Biological Properties
- Macrocycles Synthesis : Santini et al. (2003) delve into the synthesis of new macrocycles derived from acridinones, which are known for their diverse pharmacological activities (Santini et al., 2003).
- Antileukemic Activities : Gao et al. (2008) synthesized a series of acridinones, including 10-benzyl-9(10H)-acridinones, and tested their antileukemic activities, revealing the potential therapeutic applications of such compounds (Gao et al., 2008).
- Antimalarial Activity : Fernández-Calienes et al. (2011) evaluated the antimalarial activity of new acridinone derivatives against Plasmodium falciparum, indicating their potential as antimalarial agents (Fernández-Calienes et al., 2011).
特性
製品名 |
10-[3-(Dibutylamino)-2-hydroxypropyl]-9-acridinone |
|---|---|
分子式 |
C24H32N2O2 |
分子量 |
380.5 g/mol |
IUPAC名 |
10-[3-(dibutylamino)-2-hydroxypropyl]acridin-9-one |
InChI |
InChI=1S/C24H32N2O2/c1-3-5-15-25(16-6-4-2)17-19(27)18-26-22-13-9-7-11-20(22)24(28)21-12-8-10-14-23(21)26/h7-14,19,27H,3-6,15-18H2,1-2H3 |
InChIキー |
UNRVBUZHKLLCHZ-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)CC(CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31)O |
正規SMILES |
CCCCN(CCCC)CC(CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-O-(6-O-Acetyl-beta-D-glucopyranosyl)-alpha-L-rhamnopyranosyloxy]-4',5,7-trihydroxyflavone](/img/structure/B1231685.png)
![{3,3',3''-[5-(2-amino-2-oxoethyl)-18,29-bis(carboxymethyl)-5,23-dimethyl-14,25-dioxo-9,26,27,28,30-pentaazaheptacyclo[19.5.1.1(3,6).1(8,11).1(16,19).0(1,23).0(10,15)]triaconta-6(30),9,15,19,21(27)-pentaene-4,17,22-triyl-kappa(4)N(9),N(27),N(28),N(30)]tripropanoato}nickel](/img/structure/B1231687.png)


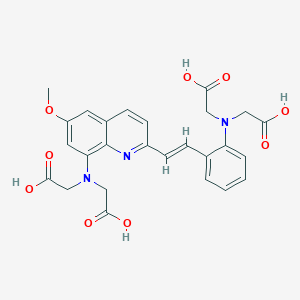
![(2S)-2-amino-6-[[(E)-3-oxoprop-1-enyl]amino]hexanoic acid](/img/structure/B1231692.png)

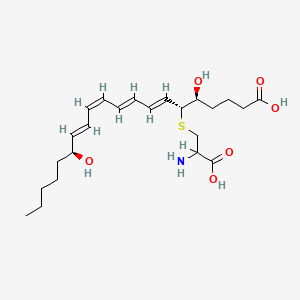
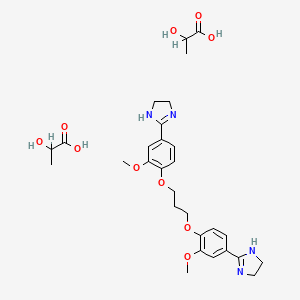

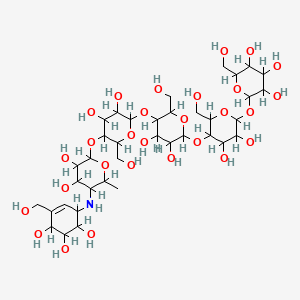
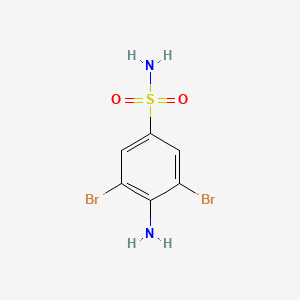

![1-[2-(diethylamino)ethyl]-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-3-(2-oxolanylmethyl)thiourea](/img/structure/B1231709.png)